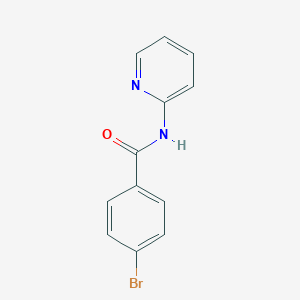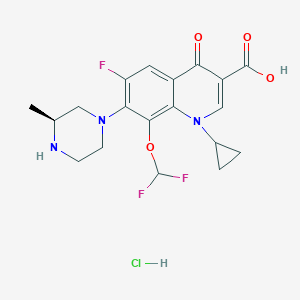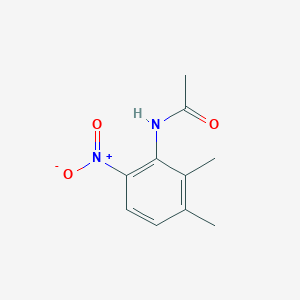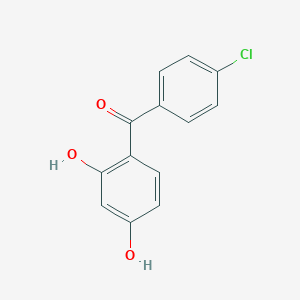![molecular formula C12H9ClN2O B174971 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline CAS No. 160657-08-9](/img/structure/B174971.png)
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Vue d'ensemble
Description
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, also known as 4-chloropyrrolo[1,2-a]quinoxalin-7-yl methyl ether, is a chemical compound with the molecular formula C12H9ClN2O . It has a molecular weight of 232.67 .
Molecular Structure Analysis
The InChI code for 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is 1S/C12H9ClN2O/c1-16-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is a solid substance with a melting point of 134 - 135 degrees Celsius .Applications De Recherche Scientifique
Antileishmanial Applications
- Crystal Structure Analysis for Antileishmanial Activity : The crystal structure of a derivative of 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline was established, revealing its potential as an antileishmanial agent. This study on 7-methoxy-4-[(E)-oct-1-enyl]pyrrolo[1,2-a]quinoxaline suggests a mechanism of action for these compounds in treating leishmaniasis (Guillon et al., 2008).
Antituberculosis Activity
- Synthesis of Derivatives for Antituberculosis : A study synthesized new derivatives of quinoxaline-2-carboxylate 1,4-dioxide, showing significant in vitro activity against Mycobacterium tuberculosis. The presence of chloro, methyl, or methoxy groups enhanced the antimicrobial activity, with certain compounds also effective against drug-resistant strains (Jaso et al., 2005).
Antimalarial Applications
- Synthesis and Antimalarial Activity : Research into pyrrolo[1,2-a]quinoxalines, including 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline derivatives, has shown promising antimalarial activity. The presence of a methoxy group on the pyrrolo[1,2-a]quinoxaline nucleus increased the pharmacological activity against Plasmodium falciparum (Guillon et al., 2004).
Chemical Synthesis and Modification
- Direct Halogenation of C1 H Bond : A method for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, including 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, was developed. This method is significant for diversifying these compounds for various pharmaceutical research applications (Le et al., 2021).
Antimicrobial Activity
- Synthesis of Derivatives with Antimicrobial Properties : Various derivatives of quinoxaline, including 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, were synthesized and evaluated for their antimicrobial activity. These compounds displayed significant activity against bacterial strains (Singh et al., 2010).
Cytotoxicity Studies
- Evaluation of Cytotoxic Activities : Isatin derivatives, including quinoxaline compounds, were synthesized and their cytotoxic activities evaluated against various cell lines, showcasing the potential use of 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline derivatives in cancer research (Reddy et al., 2013).
Material Science Applications
- Polyamides Containing Quinoxaline Moiety : The synthesis of polyamides containing quinoxaline moieties, including derivatives of 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, was explored. These polyamides showed excellent thermal stability and solubility in polar solvents, indicating potential applications in material science (Patil et al., 2011).
Safety And Hazards
Orientations Futures
Quinoxaline derivatives, such as 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, have shown promising biological properties, including antiviral, anticancer, and antileishmanial activities . This suggests a bright future in medicinal chemistry for these compounds . Further investigation into this promising moiety with different molecular targets may yield even more encouraging results regarding this scaffold .
Propriétés
IUPAC Name |
4-chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-16-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKIVJMXSOUHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445083 | |
| Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
CAS RN |
160657-08-9 | |
| Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160657-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



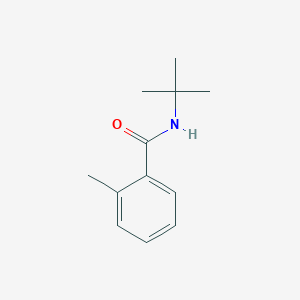
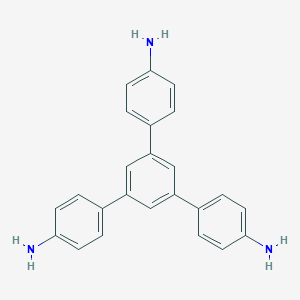
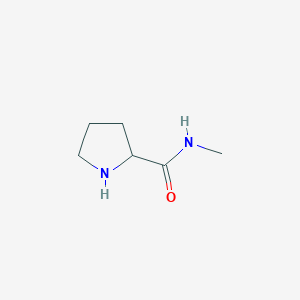
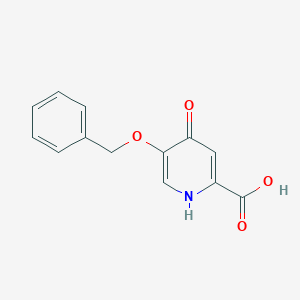
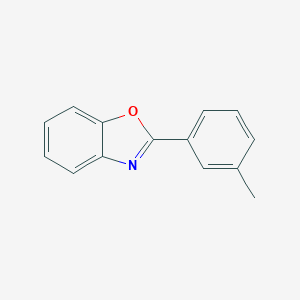
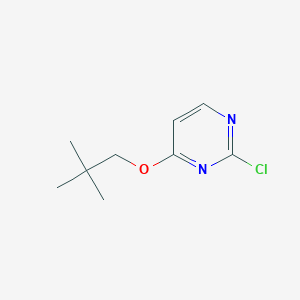

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)

